molecular formula C16H12N2O2 B8711149 3-(2-Nitroethenyl)-1-phenylindole CAS No. 63050-02-2

3-(2-Nitroethenyl)-1-phenylindole

Cat. No.: B8711149
CAS No.: 63050-02-2
M. Wt: 264.28 g/mol
InChI Key: JHTQRJSIADSEBT-ZHACJKMWSA-N
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Description

3-(2-Nitroethenyl)-1-phenylindole is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals and other biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-nitroethenyl)-1-phenylindole typically involves the conjugate addition of 1,3-dicarbonyl compounds to 3-(2-nitrovinyl)-1H-indoles. This is followed by cyclocondensation with hydrazine or hydroxylamine to furnish pyrazole or isoxazole rings . The use of microwave activation can significantly reduce the reaction time and avoid the need for protection of the indole nitrogen atom .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Nitroethenyl)-1-phenylindole is unique due to the presence of both the nitroethenyl and phenyl groups, which enhance its reactivity and potential applications in various fields. Its ability to undergo a wide range of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

63050-02-2

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

3-[(E)-2-nitroethenyl]-1-phenylindole

InChI

InChI=1S/C16H12N2O2/c19-18(20)11-10-13-12-17(14-6-2-1-3-7-14)16-9-5-4-8-15(13)16/h1-12H/b11-10+

InChI Key

JHTQRJSIADSEBT-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)/C=C/[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C=C[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

120 g 1-phenylindole-3-carboxaldehyde and 16.2 g ammonium acetate are heated under reflux in 406 ml nitromethane for 5 hours. The mixture is cooled, diluted with ether to give 3-(2-nitroethenyl)-1-phenylindole, m.p. 154°-155°.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
406 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
3-(2-nitroethenyl)-1-phenylindole

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